molecular formula C6H12O18P4 · 4NH4 B588719 myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt CAS No. 142507-74-2

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt

Cat. No.: B588719
CAS No.: 142507-74-2
M. Wt: 568.2
InChI Key: DOJNAPODMFHFNA-GUBBRYCUSA-N
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Description

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is a naturally occurring inositol phosphate compound. It is a derivative of myo-inositol, a carbohydrate that plays a crucial role in cell signaling and regulation. This compound is known for its ability to stimulate the mobilization of intracellular calcium ions, making it significant in various biological processes .

Biochemical Analysis

Biochemical Properties

Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is involved in several biochemical reactions. It accumulates in cells stimulated by angiotensin II and is known to stimulate the release of intracellular calcium ions. This compound interacts with the inositol (1,4,5)P3 receptor, which is a key player in calcium signaling pathways. The interaction between this compound and the inositol (1,4,5)P3 receptor facilitates the release of calcium ions from intracellular stores, thereby influencing various cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stimulate the release of intracellular calcium ions plays a crucial role in these processes. For instance, in SH-SY5Y cells, this compound has been shown to mobilize intracellular calcium, which is essential for various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the inositol (1,4,5)P3 receptor. This interaction leads to the release of calcium ions from intracellular stores. The compound acts as a second messenger in cellular signaling pathways, regulating a wide array of cellular functions. The binding of this compound to the inositol (1,4,5)P3 receptor triggers a cascade of events that result in the mobilization of calcium ions, which in turn influences various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C and has a shelf life of at least five years . Over time, the compound’s ability to stimulate the release of intracellular calcium ions may be affected by factors such as degradation and changes in its chemical structure. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of calcium signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively stimulates the release of intracellular calcium ions without causing adverse effects. At higher dosages, there may be toxic or adverse effects, such as disruptions in calcium homeostasis and cellular function. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase, which converts it to inositol-1,3,4,5,6-pentaphosphate. This compound can also be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, which plays diverse roles in eukaryotic tissues. The involvement of this compound in these metabolic pathways highlights its importance in cellular metabolism and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within cells. The distribution of this compound within cells is crucial for its function in calcium signaling and other cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of this compound is essential for its role in regulating calcium signaling and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using specific reagents and catalysts to achieve the desired tetrakis-phosphate structure. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of phosphate groups at the 1,3,4, and 6 positions of the inositol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. These reactors maintain precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Phosphoric acid: For phosphorylation reactions.

    Hydrochloric acid or sodium hydroxide: For hydrolysis reactions.

    Metal salts (e.g., calcium chloride): For complexation reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of myo-inositol and metal-inositol complexes. These products have distinct biological activities and can be used in different research applications .

Scientific Research Applications

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other inositol phosphates and as a reagent in studying phosphorylation reactions.

    Biology: Plays a role in cell signaling pathways, particularly in the regulation of intracellular calcium levels.

    Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling dysregulation, such as neurodegenerative disorders.

    Industry: Utilized in the production of specialized chemicals and as a component in biochemical assays

Comparison with Similar Compounds

Similar Compounds

  • myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt
  • myo-Inositol 1,4,5-tris-phosphate trisodium salt
  • myo-Inositol 1,2,3,4,5,6-hexakisphosphate dodecasodium salt

Uniqueness

myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities compared to other inositol phosphates. Its ability to selectively mobilize calcium ions through the inositol (1,4,5)P3 receptor sets it apart from other similar compounds that may have different receptor affinities and signaling properties .

Properties

IUPAC Name

azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJQGWXFJWPHKE-NBMJPRJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N.N.N.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O.N.N.N.N.N.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H40N8O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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